molecular formula C6H12O2S B134158 Ethyl 3-mercaptobutyrate CAS No. 156472-94-5

Ethyl 3-mercaptobutyrate

Cat. No.: B134158
CAS No.: 156472-94-5
M. Wt: 148.23 g/mol
InChI Key: FPBCNQQYLDBWMH-UHFFFAOYSA-N
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Description

Ethyl 3-mercaptobutyrate: is an organic sulfur compound with the chemical formula C6H12O2S. It is a colorless to pale yellow liquid with a characteristic odor. This compound is known for its applications in the flavor and fragrance industry due to its unique aroma profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-mercaptobutyrate can be synthesized through the reaction of ethyl crotonate with sodium hydrogen sulfide and sodium bicarbonate. This reaction forms the disulfide dimer of this compound, which is then reduced to yield the final product .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the reaction of hydrogen sulfide with olefinically unsaturated organic compounds in the presence of magnesium oxide and anion exchange catalysts .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-mercaptobutyrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides.

    Reduction: The disulfide dimer of this compound can be reduced to yield the original compound.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-mercaptobutyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-mercaptobutyrate involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with various biomolecules, affecting their function and activity. The pathways involved include thiol-disulfide exchange reactions and nucleophilic substitution reactions .

Comparison with Similar Compounds

  • Ethyl 2-mercaptobutyrate
  • Ethyl 4-mercaptobutyrate
  • Methyl 3-mercaptobutyrate

Comparison: this compound is unique due to its specific position of the thiol group on the third carbon atom, which imparts distinct chemical and physical properties compared to its isomers. This positional difference affects its reactivity and applications in various fields .

Properties

IUPAC Name

ethyl 3-sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-3-8-6(7)4-5(2)9/h5,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBCNQQYLDBWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935467
Record name Ethyl 3-sulfanylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; roasted sweet and sour aroma
Record name (\u00b1)-Ethyl 3-mercaptobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1303/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in non-polar solvents, soluble (in ethanol)
Record name (\u00b1)-Ethyl 3-mercaptobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1303/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.011-1.021 (20°)
Record name (\u00b1)-Ethyl 3-mercaptobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1303/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

156472-94-5
Record name Ethyl 3-mercaptobutanoate
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Record name Ethyl 3-mercaptobutyrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-sulfanylbutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-mercaptobutanoate
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Record name 156472-94-5
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Record name ETHYL 3-MERCAPTOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y86NFY8S7J
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Record name Ethyl 3-mercaptobutyrate
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URL http://www.hmdb.ca/metabolites/HMDB0032271
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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